
N-(4-(6-methoxypyridazin-3-yl)phenyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(6-methoxypyridazin-3-yl)phenyl)-3,4-dimethylbenzamide, also known as MPDPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPDPB is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR) subtype, which is involved in various physiological processes, including learning and memory, inflammation, and neuronal survival.
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Synthesis of Pyridazinone Derivatives :A study focused on the synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, evaluating their potential as anti-inflammatory and analgesic agents. These compounds were tested for in vivo anti-inflammatory, analgesic activities, and COX-2 selectivity. Among the synthesized derivatives, a specific compound demonstrated ideal anti-inflammatory properties without ulcerogenic and cardiovascular side effects, highlighting the therapeutic potential of pyridazinone derivatives in managing inflammation and pain (D. Sharma & R. Bansal, 2016).
Antimicrobial Screening :Another study synthesized a series of benzamides incorporating a thiazole ring and evaluated their antimicrobial activities against various bacterial and fungal strains. The research identified thiazole derivatives with significant therapeutic potential for treating microbial infections, especially against bacterial and fungal pathogens (N. Desai, K. M. Rajpara, & V. V. Joshi, 2013).
Organic Chemistry and Material Science Applications
Directed Metalations in Selenobenzamide Derivatives :A study explored the reaction of various selenobenzamide derivatives with lithium diisopropylamide (LDA), leading to the synthesis of selenoxanthones. This research contributes to the understanding of the directed metalation process and offers insights into the synthesis of complex organic selenium-containing compounds, potentially useful in material science and organic synthesis (N. Brennan, D. Donnelly, & M. Detty, 2003).
Pharmacology and Receptor Studies
Dopamine D(3) Receptor Ligands :Investigations into the structure-affinity relationships of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides led to the identification of compounds with high affinity for the dopamine D(3) receptor. This study provides valuable insights into the development of D(3) receptor ligands, which could have implications for treating neurological disorders (M. Leopoldo et al., 2002).
Corrosion Inhibition
Electron Donating Groups in Corrosion Inhibition :Research on the role of electron donating functional groups in corrosion inhibition highlighted the efficacy of triazine derivatives in protecting mild steel in hydrochloric acid environments. This study underscores the importance of chemical modifications in designing effective corrosion inhibitors, a critical aspect of material preservation in industrial applications (Ambrish Singh et al., 2018).
Propriétés
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-4-5-16(12-14(13)2)20(24)21-17-8-6-15(7-9-17)18-10-11-19(25-3)23-22-18/h4-12H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXTZXSTWRXURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2579846.png)


![1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2579855.png)
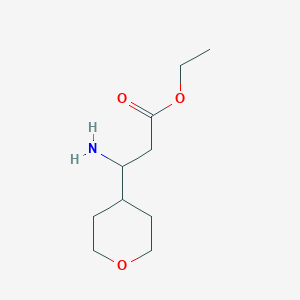
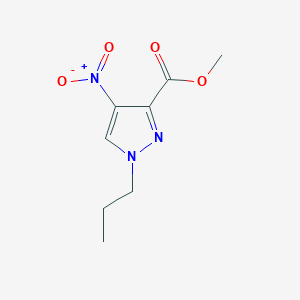
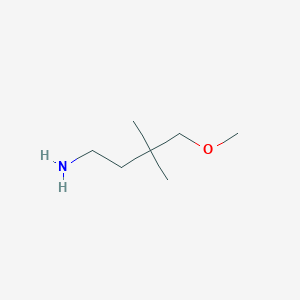
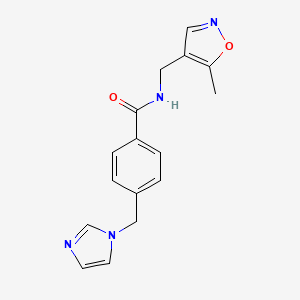

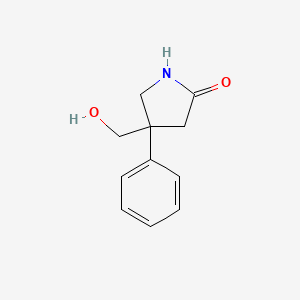
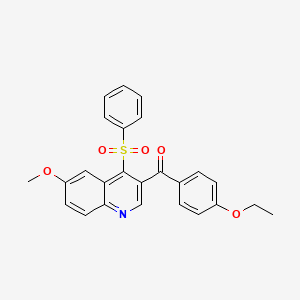
![3-((Benzyloxy)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine](/img/structure/B2579867.png)
